7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Physicochemical profiling Medicinal chemistry Fragment-based drug design

7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one (CAS 1710293-01-8; molecular formula C₁₁H₁₅N₅O; MW 233.27 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-c]pyrimidin-3-one class. Its structure comprises a planar, aromatic triazolopyrimidinone core fused at the 7-position with a saturated seven-membered azepane ring via a nitrogen linker.

Molecular Formula C11H15N5O
Molecular Weight 233.27 g/mol
Cat. No. B11875571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
Molecular FormulaC11H15N5O
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=CC3=NNC(=O)N3C=N2
InChIInChI=1S/C11H15N5O/c17-11-14-13-10-7-9(12-8-16(10)11)15-5-3-1-2-4-6-15/h7-8H,1-6H2,(H,14,17)
InChIKeyKRBSMAYOHSHZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications


7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one (CAS 1710293-01-8; molecular formula C₁₁H₁₅N₅O; MW 233.27 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-c]pyrimidin-3-one class . Its structure comprises a planar, aromatic triazolopyrimidinone core fused at the 7-position with a saturated seven-membered azepane ring via a nitrogen linker . This scaffold is recognized as a privileged structure in medicinal chemistry, with close analogs demonstrating activity across multiple target classes including adenosine A₂A receptors, cyclin-dependent kinases (CDK2), phosphoinositide 3-kinases (PI3Kδ), and γ-secretase [1][2]. The compound is supplied at research-grade purity (≥97%) for use as a screening building block or SAR probe, with procurement available through specialized chemical vendors .

Why Generic Substitution of 7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one with Piperidine or Morpholine Analogs Introduces Uncontrolled Variables in Screening Campaigns


Casual interchange of the 7-azepane substituent with smaller-ring congeners (piperidine, pyrrolidine, or morpholine) at the same [1,2,4]triazolo[4,3-c]pyrimidin-3-one core introduces multiple, compounding physicochemical perturbations that confound SAR interpretation and procurement decisions. The azepane ring's seven-membered conformation provides a distinct combination of lipophilicity (estimated cLogP increase of approximately 0.5–0.7 log units vs. the piperidine analog), larger topological polar surface area, greater conformational flexibility, and altered nitrogen basicity relative to six-membered saturated heterocycles . These differences affect not only target binding through steric and hydrophobic complementarity but also solubility, permeability, and metabolic stability profiles [1]. Published SAR on the triazolo[4,3-c]pyrimidin-3-one scaffold demonstrates that even single-atom changes at the 7-position nitrogen substituent can shift adenosine A₂A receptor Ki values by more than 10-fold and alter selectivity versus the A₁ subtype [2]. For teams prosecuting kinase, GPCR, or CNS targets, substituting the azepane building block with a piperidine or morpholine variant without compensatory re-optimization risks generating false-negative screening results or misleading structure-activity relationships.

Quantitative Differentiation Evidence for 7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one Versus Its Closest 7-Position Analogs


Ring-Size Expansion: 7-Membered Azepane Versus 6-Membered Piperidine — MW, cLogP, and Conformational Flexibility Differentiation

The azepane substituent at the 7-position introduces a seven-membered saturated ring, in contrast to the six-membered piperidine analog (CAS 1707378-86-6, C₁₀H₁₃N₅O, MW 219.25) and the six-membered morpholine analog (CAS 1713173-88-6, C₉H₁₁N₅O₂, MW 221.22) . The additional methylene unit in the azepane ring increases molecular weight by 14.02 Da versus piperidine and 12.05 Da versus morpholine, while adding approximately 0.5–0.7 units to calculated logP relative to the piperidine congener . The seven-membered ring also exhibits greater conformational flexibility with additional accessible chair and twist-boat pseudorotational states compared to the more constrained six-membered piperidine chair, potentially enabling induced-fit binding modes not accessible to smaller-ring analogs [1].

Physicochemical profiling Medicinal chemistry Fragment-based drug design

Commercial Differentiation: Azepane Analog Exhibits Higher Procurement Barrier and Distinct Vendor Landscape Versus Piperidine and Morpholine Congeners

The 7-azepane compound (CAS 1710293-01-8) carries a documented commercial price of approximately $605 per gram at 97% purity from Chemenu, with MolCore offering ≥98% purity material [1]. In contrast, the piperidine analog (CAS 1707378-86-6) and morpholine analog (CAS 1713173-88-6) are available at 95% purity from multiple vendors including AKSci, reflecting broader commercial availability and commodity-level pricing . Notably, the azepane compound was listed as discontinued by CymitQuimica (Biosynth), indicating supply-chain constraints that are not observed for the smaller-ring congeners . This differential availability signals that the azepane-substituted scaffold occupies a distinct, less commoditized niche in the building-block market.

Chemical procurement Building block sourcing SAR probe selection

Class-Level Kinase Inhibition Landscape: Triazolo[4,3-c]pyrimidin-3-one Scaffold Activity Benchmarks from Published Analog Data

While no direct biochemical IC₅₀ data have been published for 7-(azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one itself, closely related 7-position-substituted triazolo[4,3-c]pyrimidin-3-ones have demonstrated quantifiable kinase inhibitory activity. The piperidine-substituted analog (narrower-scope compound, not the exact triazolo[4,3-c]pyrimidin-3-one but a structurally related fused triazolo-pyrimidine bearing a piperidine at an analogous position) exhibited PI3Kδ inhibition with a biochemical IC₅₀ of 2.3 nM (fluorescence polarization) and a cellular IC₅₀ of 102 nM (AKT phosphorylation at S473 in Ri-1 cells) [1]. Separately, 7-morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has been reported as a CDK2 inhibitor with binding affinity Kd of 25 nM (circular dichroism) in published BindingDB entries [2]. These data establish that the triazolo[4,3-c]pyrimidin-3-one core bearing a saturated nitrogen heterocycle at the 7-position is competent for kinase active-site engagement at low nanomolar potency. The azepane variant, by virtue of its larger ring and altered steric and lipophilic profile, may exhibit a shifted kinase selectivity fingerprint relative to these analogs — a hypothesis testable in broad-panel kinase profiling .

Kinase inhibition Cancer therapeutics Biochemical screening

Adenosine A₂A Receptor Antagonism: SAR Evidence That 7-Position Substituent Identity Critically Governs Potency and A₁ vs. A₂A Selectivity

The Harris et al. (2011) structure-activity relationship study of [1,2,4]-triazolo[4,3-c]pyrimidin-3-ones as adenosine A₂A receptor antagonists established that the nature of the substituent at the 7-position is a primary determinant of both A₂A binding affinity and selectivity over the A₁ adenosine receptor subtype [1]. In this series, compounds with nitrogen-linked heterocyclic substituents at the 7-position achieved potent A₂A antagonism with Ki values in the low nanomolar range, while A₂A/A₁ selectivity ratios varied substantially depending on the steric and electronic character of the 7-substituent [1]. The patent literature further confirms that triazolo[4,3-c]pyrimidin-3-ones bearing diverse 7-position substituents have been explicitly claimed as adenosine A₂A antagonists for Parkinson's disease, with specific compound examples showing Ki values at hA₂A below 10 nM [2]. The azepane variant, with its distinct seven-membered ring geometry, occupies a unique region of the steric parameter space (larger molar refractivity and different shape complementarity vs. piperidine or morpholine) that has not been exhaustively explored in published A₂A SAR — representing an opportunity to probe uncharted selectivity space within this pharmacophore.

GPCR antagonism Parkinson's disease CNS drug discovery

γ-Secretase Modulation: Triazolo-Azepine Patent Precedent Establishes IP Relevance of the Azepane-Triazole Fusion Motif

Hoffmann-La Roche's patent WO 2019/121434 A1 explicitly claims triazolo-azepine derivatives as γ-secretase modulators for the treatment of Alzheimer's disease, with demonstrated inhibition of Aβ42 production in human neuroglioma H4 cells overexpressing APP695 bearing the Swedish double mutation (K595N/M596L), quantified using an AlphaLisa assay kit (Human Amyloid beta 1-42 Kit, PerkinElmer) [1]. While that patent claims a distinct triazolo-azepine chemotype (with the azepine ring fused to the triazole rather than appended as a 7-substituent), it establishes industrial validation of the azepane/triazole structural motif in a CNS disease context with a major pharmaceutical assignee [1]. The 7-(azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one compound represents a structurally differentiated azepane-triazole hybrid that falls outside the specific Markush claims of WO 2019/121434, offering potential freedom-to-operate advantages while occupying adjacent chemical space to a clinically pursued target class [2].

Alzheimer's disease γ-secretase modulation CNS patent landscape

Evidence-Backed Application Scenarios for 7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one in Drug Discovery and Chemical Biology


Kinase Selectivity Panel Screening for Novel IP Generation

Research groups prosecuting kinase targets (PI3Kδ, CDK2, or broader kinome panels) can deploy the 7-azepane compound as a structurally differentiated screening probe. The triazolo[4,3-c]pyrimidin-3-one core has demonstrated nanomolar kinase engagement in close analogs [1], while the seven-membered azepane ring offers a steric and conformational profile absent from the majority of kinase inhibitor chemical matter (which heavily favors piperidine and morpholine substituents). Hits identified from this scaffold are expected to occupy distinct IP space from existing kinase inhibitor patents. The compound's commercial availability at ≥97% purity from MolCore supports immediate initiation of biochemical screening without in-house synthesis delays .

Adenosine A₂A Receptor Antagonist Lead Finding with Differentiated 7-Position SAR

The published SAR by Harris et al. (2011) demonstrates that the 7-position substituent on [1,2,4]triazolo[4,3-c]pyrimidin-3-ones is a critical potency and selectivity vector for A₂A receptor antagonism [2]. The 7-azepane compound fills an unexplored niche in this pharmacophore — the seven-membered ring has not been systematically evaluated in published A₂A antagonist series. Academic and industrial CNS groups can use this compound as a starting point for A₂A antagonist lead optimization, with the reasonable expectation (based on class-level SAR) of low-nanomolar A₂A binding and the opportunity to achieve differentiated A₂A/A₁ selectivity versus prior art. The existing patent landscape (US20110152256) does not explicitly claim 7-azepane-substituted variants, providing potential freedom-to-operate for optimized derivatives [3].

γ-Secretase or CNS Target Chemical Probe Development Leveraging Azepane-Triazole Motif Precedent

Roche's WO 2019/121434 patent on triazolo-azepine γ-secretase modulators validates the pharmaceutical relevance of azepane-triazole hybrid structures in Alzheimer's disease drug discovery [4]. The 7-(azepan-1-yl)-triazolopyrimidinone scaffold offers a structurally distinct connectivity (N-linked azepane at the 7-position of a triazolopyrimidinone rather than a fused azepine-triazole) that may access related but non-overlapping biological target space. Academic laboratories and biotech companies exploring γ-secretase modulation, or more broadly CNS targets where the azepane motif has demonstrated favorable CNS MPO profiles, can utilize this compound as a chemical probe or fragment elaboration starting point with a favorable IP position relative to the Roche patent estate .

Physicochemical Property Benchmarking for Ring-Size SAR in CNS Drug Design

For medicinal chemistry teams conducting systematic ring-size SAR studies, the 7-azepane compound provides a well-defined data point for evaluating the effect of seven-membered vs. six-membered (piperidine/morpholine) nitrogen heterocycles on key drug-like properties. The documented molecular weight (233.27), formula (C₁₁H₁₅N₅O), and calculated property differences (ΔcLogP ≈ +0.5–0.7 vs. piperidine) enable direct incorporation into matched molecular pair analyses . This application is particularly relevant for CNS programs where the balance of lipophilicity, PSA, and conformational flexibility is critical for achieving brain penetration while maintaining acceptable metabolic stability. The compound's premium pricing ($605/g) is justified in this context by the value of the unique physicochemical data point it provides for building predictive models .

Quote Request

Request a Quote for 7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.